Cas no 2361792-01-8 (N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-oxopropyl)cyclobutane-1-carboxamide)
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-oxopropyl)cyclobutane-1-carboxamide structure](https://it.kuujia.com/scimg/cas/2361792-01-8x500.png)
2361792-01-8 structure
Nome del prodotto:N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-oxopropyl)cyclobutane-1-carboxamide
N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-oxopropyl)cyclobutane-1-carboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Z3672063199
- N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-oxopropyl)cyclobutane-1-carboxamide
- 2361792-01-8
- EN300-26577124
-
- Inchi: 1S/C17H19FN2O3/c1-3-15(22)20-14-9-12(5-6-13(14)18)19-16(23)17(7-4-8-17)10-11(2)21/h3,5-6,9H,1,4,7-8,10H2,2H3,(H,19,23)(H,20,22)
- Chiave InChI: UEGGAHQFOZTODS-UHFFFAOYSA-N
- Sorrisi: FC1C=CC(=CC=1NC(C=C)=O)NC(C1(CC(C)=O)CCC1)=O
Proprietà calcolate
- Massa esatta: 318.13797063g/mol
- Massa monoisotopica: 318.13797063g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 6
- Complessità: 502
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 75.3Ų
N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-oxopropyl)cyclobutane-1-carboxamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26577124-0.05g |
N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-oxopropyl)cyclobutane-1-carboxamide |
2361792-01-8 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-oxopropyl)cyclobutane-1-carboxamide Letteratura correlata
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
2361792-01-8 (N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-oxopropyl)cyclobutane-1-carboxamide) Prodotti correlati
- 199865-36-6(3-(2-Aminopyrimidin-4-yl)-1-methyl-1H-indole)
- 1261996-14-8([1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl-)
- 2173999-71-6({2-methyl-5H,6H,7H,8H-imidazo1,2-apyridin-8-yl}methanamine dihydrochloride)
- 2138224-51-6(2H-Pyran, 4-(bromomethyl)tetrahydro-4-(2-methyl-2-propen-1-yl)-)
- 2411199-73-8(3-Cyano-1-cyclohexyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine)
- 476367-91-6(N-{5-(2H-1,3-benzodioxol-5-yl)methyl-3-cyano-4-methylthiophen-2-yl}-2,2-diphenylacetamide)
- 1505614-03-8(4-ethoxybutane-1-thiol)
- 2228392-83-2(3-bromo-5-(but-3-yn-1-yl)-2-methoxythiophene)
- 1707375-94-7((4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine)
- 1368414-28-1(2-(2-fluorophenyl)propan-2-yl(methyl)amine)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
